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Compound of Interest

Compound Name: Meseclazone

Cat. No.: B1676306 Get Quote

Disclaimer: Information regarding Meseclazone (W-2395), a nonsteroidal anti-inflammatory

drug developed in the 1970s, is limited in publicly available scientific literature. It was never

marketed due to toxicity concerns, particularly related to liver toxicity.[1] Consequently, detailed

in vivo dosage, protocol, and signaling pathway information is scarce.

This technical support center will focus on Mesalazine (5-aminosalicylic acid or 5-ASA), a

different, extensively studied anti-inflammatory drug used for inflammatory bowel disease

(IBD).[2][3] It is possible that "Meseclazone" was a typographical error for the more common

"Mesalazine." The following information for Mesalazine is provided to address the user's core

requirements for a technical support guide.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mesalazine in vivo?

A1: Mesalazine is believed to exert its anti-inflammatory effects topically on the colonic

mucosa.[2][4] Its mechanism is multifaceted and includes the inhibition of cyclooxygenase

(COX) and lipoxygenase pathways, which reduces the production of prostaglandins and

leukotrienes. Additionally, Mesalazine can activate peroxisome proliferator-activated receptor-

gamma (PPAR-γ), a nuclear receptor that downregulates pro-inflammatory signaling pathways

like nuclear factor-kappa B (NF-κB). It also acts as a scavenger of free radicals.

Q2: What are the typical dosage ranges for Mesalazine in rodent models of colitis?
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A2: The dosage of Mesalazine in rodent models of colitis can vary depending on the model and

the route of administration. For instance, in a dextran sulfate sodium (DSS)-induced colitis

model in mice, oral gavage dosages can range from 50-100 mg/kg daily. In some studies,

doses up to 75 mg/kg have been used. For rats with TNBS-induced colitis, a dosage of 10

mg/kg has been administered via intragastric administration.

Q3: How should I prepare Mesalazine for oral administration in animal models?

A3: Mesalazine has low solubility in water. For oral gavage, it is often administered as a

suspension. A common vehicle is a 1% carboxymethyl cellulose (CMC) solution. It's crucial to

ensure the suspension is homogenous before each administration to guarantee consistent

dosing.

Q4: What are the potential adverse effects of Mesalazine in animal models?

A4: High doses of Mesalazine can lead to toxicity. In rats, oral doses of 1800 mg/kg have been

found to be lethal, causing gastrointestinal and renal toxicity. Long-term studies in rats and

dogs have shown evidence of renal papillary necrosis at doses of 320 mg/kg and 60-100

mg/kg, respectively. Other reported findings in rats at high doses include gastric mucosal

changes and inflammation of the urinary bladder.
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Issue Potential Cause Recommended Solution

Inconsistent experimental

results

Inconsistent dosing due to

poor suspension of

Mesalazine.

Ensure the Mesalazine

suspension is thoroughly

mixed before each

administration. Consider using

a vehicle with higher viscosity

to maintain suspension.

Variability in the induction of

the disease model.

Standardize the disease

induction protocol. Ensure

animals are of a similar age

and weight.

Signs of toxicity in animals

(e.g., weight loss, lethargy)

The administered dose is too

high for the specific animal

model or strain.

Reduce the dosage of

Mesalazine. Refer to

toxicology data to establish a

safer dose range.

The vehicle used for

administration is causing

adverse effects.

Run a control group with only

the vehicle to assess its

effects. Consider alternative,

well-tolerated vehicles.

Lack of therapeutic effect
The dose of Mesalazine is too

low.

Gradually increase the dose,

while carefully monitoring for

any signs of toxicity.

The formulation is not

delivering the drug to the

target site (colon).

Consider using a formulation

designed for colonic delivery,

such as pH-sensitive or

delayed-release preparations.

The chosen animal model is

not responsive to Mesalazine

treatment.

Review the literature for the

responsiveness of the specific

colitis model to

aminosalicylates.

Quantitative Data Summary
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Table 1: Mesalazine Dosage in Rodent Models of Colitis
Animal Model Inducing Agent

Route of

Administration
Dosage Range Reference

Mouse
Dextran Sulfate

Sodium (DSS)
Oral gavage

50-100

mg/kg/day

Mouse
Dextran Sulfate

Sodium (DSS)
Oral gavage

Up to 75 mg/kg

(twice daily)

Rat

Trinitrobenzene

Sulfonic Acid

(TNBS)

Intragastric 10 mg/kg

Table 2: Toxicology of Mesalazine in Animals
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Animal
Study

Duration

Route of

Administratio

n

Toxic Effects

Observed
Dosage Reference

Mouse Acute Oral

Lethal dose

(gastrointesti

nal and renal

toxicity)

800 mg/kg

Rat Acute Oral

Lethal dose

(gastrointesti

nal and renal

toxicity)

1800 mg/kg

Rat 26 weeks Oral

Tubular

degeneration

of the kidney,

urothelial

hyperplasia

360 mg/kg

Rat 52 weeks Oral

Hyalinization

of tubular

basement

membrane

100 and 320

mg/kg

Dog 26 weeks Oral

Polyurea,

increased

urinary

enzymes

120 mg/kg

Dog Chronic Oral
Papillary

necrosis
≥ 60 mg/kg

Experimental Protocols
Protocol 1: Induction of DSS-Induced Colitis and
Mesalazine Treatment in Mice
1. Animal Model:
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Species: C57BL/6 mice (or other appropriate strain)

Age: 8-10 weeks

Sex: Male or Female (use consistent sex within an experiment)

2. Materials:

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

Mesalazine powder

Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

Oral gavage needles

Standard laboratory animal diet and water

3. Experimental Procedure:

Acclimatization: Acclimate mice to the animal facility for at least one week before the

experiment.

Induction of Colitis:

Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

Treatment Groups:

Control Group: Receive regular drinking water and daily oral gavage of the vehicle.

DSS Group: Receive DSS water and daily oral gavage of the vehicle.

DSS + Mesalazine Group: Receive DSS water and daily oral gavage of Mesalazine (e.g.,

50-100 mg/kg).

Mesalazine Preparation and Administration:
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Calculate the required amount of Mesalazine based on the average body weight of the

mice.

Suspend the Mesalazine powder in the vehicle (e.g., 1% CMC).

Administer the suspension via oral gavage once daily, starting on the same day as DSS

administration or as a pre-treatment.

Monitoring:

Monitor body weight, stool consistency, and presence of blood in the feces daily to

calculate the Disease Activity Index (DAI).

Endpoint and Sample Collection:

At the end of the study (e.g., day 8), euthanize the mice.

Collect the colon and measure its length and weight.

Collect tissue samples for histological analysis and measurement of inflammatory markers

(e.g., myeloperoxidase activity, cytokine levels).

Visualizations
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Caption: Key signaling pathways modulated by Mesalazine.
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Caption: General experimental workflow for in vivo colitis models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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